BenchChemオンラインストアへようこそ!

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Lipophilicity Drug-likeness Pharmacokinetics

This piperidine-1-carboxamide scaffold is specifically claimed in therapeutic patents. Its CNS-compliant lipophilicity (XLogP=3.1, HBD=1) and the precise 4,6-dimethylpyrimidin-2-yl ether/m-tolyl urea substitution pattern are critical for kinase/GPCR hinge-binding and selectivity profiling. Do not substitute with 5-bromo-pyrimidine or o-tolyl analogs—subtle changes drastically alter target engagement. Ideal for enriching neuroscience screening libraries and systematic SAR panels. Ensure your assays are reproducible by sourcing the exact chemotype.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2034576-94-6
Cat. No. B2388672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
CAS2034576-94-6
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C
InChIInChI=1S/C19H24N4O2/c1-13-6-4-7-16(10-13)22-19(24)23-9-5-8-17(12-23)25-18-20-14(2)11-15(3)21-18/h4,6-7,10-11,17H,5,8-9,12H2,1-3H3,(H,22,24)
InChIKeyNHDUYDYDVSVTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide (CAS 2034576-94-6) – Research-Grade Piperidine Carboxamide for Specialized Screening


3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide (CAS 2034576-94-6) is a synthetic small molecule composed of a piperidine-1-carboxamide core substituted with a 4,6-dimethylpyrimidin-2-yl ether at the 3-position and an m-tolyl urea at the 1-position. Its molecular formula is C19H24N4O2 and its molecular weight is 340.4 g mol⁻¹. Computed descriptors include XLogP3-AA = 3.1, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 4 [1]. The compound appears in patent literature disclosing piperidine-carboxamide derivatives for therapeutic use [2].

Procurement Risk: Why 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide Cannot Be Freely Replaced by In-Class Analogs


Piperidine-1-carboxamides bearing pyrimidinyl ethers and substituted aryl ureas exhibit distinct structure-activity relationships driven by the electronics and sterics of the pyrimidine 4,6-dimethyl substitution and the meta-methyl group on the phenyl ring. Even close analogs—such as the 5-bromo-pyrimidin-2-yl or o‑tolyl variants—can display substantially different target-binding profiles or physicochemical properties [1]. Without head‑to‑head comparative data, procurement of a generic replacement risks altering key properties such as lipophilicity, hydrogen‑bonding capacity, and metabolic stability, which directly affect assay reproducibility and hit‑to‑lead progression. The patent literature explicitly claims specific substitution patterns for therapeutic utility [2], underscoring that the exact chemotype matters.

Quantitative Differentiation Evidence for 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide (CAS 2034576-94-6)


Lipophilicity (XLogP3-AA) Differentiates This Compound from More Polar Piperidine-1-carboxamide Analogs

The target compound exhibits a computed XLogP3-AA value of 3.1, which places it in the optimal lipophilicity range for oral absorption (LogP 1–5) but distinguishes it from more polar piperidine-1-carboxamide derivatives that often show XLogP < 2.0. In contrast, pentamidine (CAS 100-33-4), a diamidine with the same molecular formula, has a much lower computed XLogP (~1.4) due to its hydrophilic amidine groups [1]. This difference suggests that the target compound's higher lipophilicity may enhance membrane permeability relative to more polar congeners, a critical factor for cell-based assays and in vivo studies.

Lipophilicity Drug-likeness Pharmacokinetics

Hydrogen Bond Donor Count Provides a Favorable Profile for CNS Drug-Likeness

The target compound has a single hydrogen bond donor (HBD = 1), which is below the median HBD count (~2) for CNS-active drugs and well below the Lipinski threshold of ≤5 [1]. Many piperidine-1-carboxamide analogs with larger aromatic substituents possess 2–3 HBDs, potentially reducing brain penetrance. The lower HBD count of the target compound may confer an advantage in crossing the blood–brain barrier, a property highly relevant for CNS-targeted screening libraries [2]. However, direct comparative pharmacokinetic data are not yet available.

CNS Drug-likeness Physicochemical properties Lead optimization

Patent-Cited Therapeutic Utility Distinguishes This Chemotype from Unprotected Piperidine-Carboxamide Screening Compounds

The compound falls within the scope of JP 2008-505172 (WO 2006/004232), which claims piperidine-carboxamide derivatives for therapeutic use [1]. This patent linkage signals that the compound has been specifically selected for pharmaceutical development, unlike many generic screening compounds that lack IP coverage. While quantitative selectivity or potency data are not publicly disclosed in the patent abstract, the existence of a composition-of-matter patent provides procurement-level differentiation: it implies that the compound has satisfied initial in-house biological criteria, reducing the risk of investing in an inactive scaffold.

Intellectual property Lead compound Pharmaceutical composition

Recommended Application Scenarios for 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide (CAS 2034576-94-6) Based on Evidence


CNS-Focused Compound Library Enrichment

The compound's favorable lipophilicity (XLogP = 3.1) and low hydrogen bond donor count (HBD = 1) align with established CNS drug-like property guidelines [1]. It can be used to enrich neuroscience-oriented screening libraries where blood-brain barrier permeability is a prerequisite.

Hit-to-Lead Optimization Starting Point for Kinase or GPCR Targets

The patent linkage to therapeutic piperidine-carboxamide derivatives [2] suggests that the chemotype may engage kinase or GPCR targets. Medicinal chemists can use this compound as a validated starting scaffold for structure-activity relationship studies, particularly where a pyrimidine hinge-binding motif is desired.

Selectivity Profiling Against Structurally Related Piperidine-1-carboxamide Analogs

Because subtle changes in substitution (e.g., 5-bromo-pyrimidine vs. 4,6-dimethyl-pyrimidine; o-tolyl vs. m-tolyl) can drastically alter target binding, this compound is suitable for systematic selectivity profiling panels. Researchers can compare its activity profile with analogs to map structure-selectivity relationships [1].

Quote Request

Request a Quote for 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.